molecular formula C11H11NO2S B3169680 [2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol CAS No. 937651-99-5

[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol

Cat. No. B3169680
CAS RN: 937651-99-5
M. Wt: 221.28 g/mol
InChI Key: IGQCDZVDJSFVFG-UHFFFAOYSA-N
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Description

“[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Catalytic Applications

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has been investigated for its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. The catalyst demonstrated high activity, improved stability, and reusability, indicating its potential for various industrial applications (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activity

Thiazolyl compounds have been synthesized with the aim of inhibiting type III secretion in Gram-negative bacteria, representing a potential strategy for combating bacterial infections (Hillgren et al., 2010). Another study characterized a thiazol-containing compound for its antimicrobial activity, showcasing significant antifungal and antibacterial effects, which could lead to the development of new antimicrobial agents (Viji et al., 2020).

Antitumor Activity

Thiazol compounds have also been evaluated for their antitumor activity, showing promising results in inhibiting the growth of various cancer cell lines, including leukemia, non-small lung cancer, and renal cancer. This suggests their potential as leads for anticancer drug development (Bhole & Bhusari, 2011).

Molecular Docking Studies

Molecular docking studies have been conducted on thiazol compounds to understand their interaction with different proteins, which is crucial for drug design and discovery. These studies help in identifying the binding efficiency and mode of action of potential therapeutic agents (Shahana & Yardily, 2020).

Mechanism of Action

Target of Action

Compounds containing a thiazole ring, like our compound of interest, have been found in many biologically active compounds such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the physiological systems they enter .

Biochemical Pathways

Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that [2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol could potentially influence a variety of biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar properties, which could impact its bioavailability.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that this compound could potentially have similar effects.

Future Directions

Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with improved pharmacological properties .

properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-9-4-2-3-8(5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQCDZVDJSFVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
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